2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C16H19NO3. This compound is characterized by the presence of an ethoxyphenyl group, an aminomethyl group, and a methoxyphenol group. It is a secondary amine and phenol derivative, which makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-ethoxyaniline with formaldehyde and 6-methoxyphenol. This reaction is usually carried out under acidic conditions to facilitate the formation of the aminomethyl linkage. The reaction can be summarized as follows:
Starting Materials: 2-ethoxyaniline, formaldehyde, 6-methoxyphenol.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminomethyl group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methoxyphenyl)amino]methyl}-6-methoxyphenol
- 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol
- 2-{[(Phenylamino)methyl]phenol}
Uniqueness
2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(2-ethoxyanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H19NO3/c1-3-20-14-9-5-4-8-13(14)17-11-12-7-6-10-15(19-2)16(12)18/h4-10,17-18H,3,11H2,1-2H3 |
InChI Key |
ADVWFYLTBOLMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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